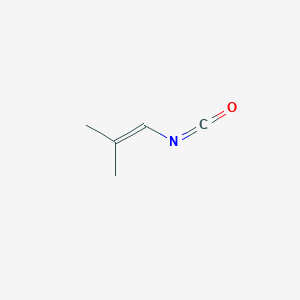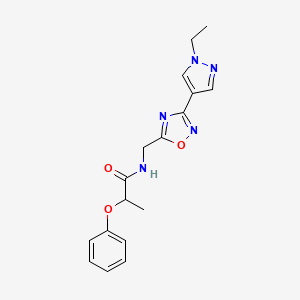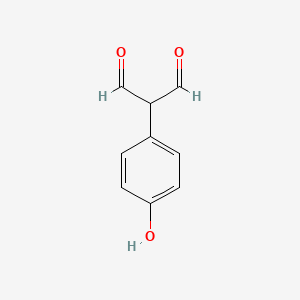
1-Isocyanato-2-methylprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H9NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a 2-methylprop-1-ene moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methylprop-1-ene can be synthesized through the reaction of 2-methylprop-1-ene with phosgene (COCl2) in the presence of a suitable catalyst, such as a Lewis acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps to remove any by-products and impurities, ensuring a high-purity final product.
化学反応の分析
Types of Reactions: 1-Isocyanato-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions typically require nucleophiles such as alcohols or amines, and may be carried out in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Amines, including primary or secondary amines.
Substitution: Ureas or carbamates, depending on the nucleophile used.
科学的研究の応用
1-Isocyanato-2-methylprop-1-ene is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of ureas and carbamates.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and coatings, where its reactivity with various substrates is advantageous.
作用機序
The mechanism by which 1-Isocyanato-2-methylprop-1-ene exerts its effects involves the nucleophilic attack on the isocyanate group. This leads to the formation of a carbamate or urea derivative, depending on the nucleophile involved. The molecular targets and pathways include the formation of covalent bonds with nucleophiles, resulting in the synthesis of various organic compounds.
類似化合物との比較
Phenyl isocyanate
Methyl isocyanate
Ethyl isocyanate
Propyl isocyanate
特性
IUPAC Name |
1-isocyanato-2-methylprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUPVIHDWXIQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)

![Ethyl 2-(2-chloroacetamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2975881.png)
![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-fluorophenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2975891.png)

![2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol](/img/structure/B2975895.png)
![[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2975896.png)
